molecular formula C8H6N2S2 B2556916 4-Phenyl-1,2,3-thiadiazole-5-thiol CAS No. 215296-45-0

4-Phenyl-1,2,3-thiadiazole-5-thiol

Cat. No.: B2556916
CAS No.: 215296-45-0
M. Wt: 194.27
InChI Key: LGKVSIKXYCERCE-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-thiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-thiol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-1,2,3-thiadiazole-5-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Properties

IUPAC Name

4-phenyl-2H-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILRJNNQBAZLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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